Methyl linolelaidate

Catalog No.
S620263
CAS No.
2462-85-3
M.F
C19H34O2
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl linolelaidate

CAS Number

2462-85-3

Product Name

Methyl linolelaidate

IUPAC Name

methyl octadeca-9,12-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3

InChI Key

WTTJVINHCBCLGX-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Synonyms

9,11-octadecadienoic acid, 13-hydroperoxy-, methyl ester, (9Z,11E), 9,12-octadecadienoic acid (9Z,12Z)-, methyl ester, hydroperoxide, methyl (9Z,11E)-13-hydroperoxy-9,11-octadecadienoate, methyl 13-hydroperoxy-cis,trans-9,11-octadecadienoate, methyl linoleate 13-hydroperoxide, (9Z,11E)-, methyl linoleate hydroperoxide

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC

Description

Methyl octadeca-9,12-dienoate is a natural product found in Pourthiaea arguta, Streptomyces piomogenus, and other organisms with data available.

Methyl linolelaidate, also known as methyl linolelaidic acid or methyl trans,trans-9,12-octadecadienoate, is an ester derived from linolelaidic acid. It has the molecular formula C19H34O2C_{19}H_{34}O_{2} and a molecular weight of approximately 294.47 g/mol. This compound features two trans double bonds located at the 9th and 12th carbon positions of the fatty acid chain, distinguishing it from its cis counterpart, methyl linoleate . Methyl linolelaidate is primarily found in certain vegetable oils and is of interest due to its unique chemical properties and potential health benefits.

Typical of unsaturated fatty acid esters. Key reactions include:

  • Hydrogenation: Methyl linolelaidate can be hydrogenated to produce saturated fatty acid esters. For example:

    C19H34O2+H2C19H38O2C_{19}H_{34}O_{2}+H_{2}\rightarrow C_{19}H_{38}O_{2}

    This reaction releases energy, with a standard enthalpy change (ΔrH\Delta rH^{\circ}) of approximately -233.0 kJ/mol .
  • Oxidation: The compound can also undergo oxidation, particularly under high temperatures and low oxygen conditions, leading to the formation of hydroperoxides and other oxidation products .

Methyl linolelaidate can be synthesized through several methods:

  • Esterification: The most common method involves the esterification of linolelaidic acid with methanol in the presence of an acid catalyst.
  • Transesterification: This process involves converting triglycerides from vegetable oils into methyl esters using methanol and a catalyst, typically sodium hydroxide or potassium hydroxide.
  • Chemical Synthesis: Advanced synthetic routes may involve multi-step organic reactions to selectively introduce the trans double bonds characteristic of this compound.

Methyl linolelaidate finds applications in various fields:

  • Food Industry: Used as a flavoring agent or emulsifier in food products.
  • Cosmetics: Incorporated into formulations for skin care due to its emollient properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its anti-inflammatory and antioxidant activities.
  • Biodiesel Production: Serves as a feedstock for biodiesel due to its fatty acid composition.

Interaction studies have demonstrated that methyl linolelaidate can interact with various biological molecules, influencing metabolic pathways related to lipid metabolism and inflammation. Its role as an antioxidant has been highlighted in studies examining its protective effects against cellular damage caused by oxidative stress . Furthermore, research into its interactions with enzymes involved in lipid metabolism suggests potential regulatory effects on fatty acid profiles in biological systems.

Methyl linolelaidate shares similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeDouble BondsUnique Features
Methyl LinoleateEster of Linoleic AcidTwo cisCommonly found in vegetable oils
Methyl OleateEster of Oleic AcidOne cisHigher stability compared to methyl linolelaidate
Methyl ArachidateEster of Arachidic AcidNo double bondsHigher melting point; solid at room temperature
Methyl PalmitateEster of Palmitic AcidNo double bondsWidely used as a food additive

Methyl linolelaidate is unique due to its specific arrangement of trans double bonds, which affects its physical properties and biological activities compared to other similar compounds.

Physical Description

Liquid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Exact Mass

294.255880323 g/mol

Monoisotopic Mass

294.255880323 g/mol

Boiling Point

373.00 to 374.00 °C. @ 760.00 mm Hg

Heavy Atom Count

21

Melting Point

-35 °C

UNII

JRB7ACQ5NW

Related CAS

19680-96-7

Other CAS

2566-97-4
11068-03-4
112-63-0
2462-85-3

Wikipedia

Methyl linolelaidate

Use Classification

Fragrance Ingredients
Cosmetics -> Skin conditioning; Emollient

General Manufacturing Information

Fatty acids, safflower-oil, Me esters: INACTIVE

Dates

Modify: 2023-07-20

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